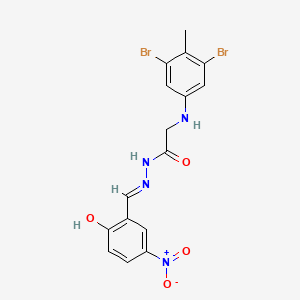

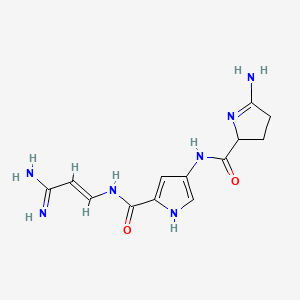

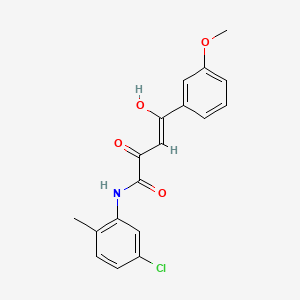

2-(3,5-二溴-4-甲基苯胺)-N'-(2-羟基-5-硝基亚苄基)乙酰肼

描述

L67 is a competitive inhibitor of DNA ligases I and III (IC50s = 10 and 10 µM for human DNA ligase I and human ligase IIIβ). It blocks DNA binding (Ki = 10 µM), increasing the cytotoxicity of DNA-damaging agents. It also inhibits mitochondrial DNA ligase IIIα and induces the production of reactive oxygen species (ROS) and apoptosis in cancerous, but not non-malignant, cells. It does not inhibit DNA ligase IV or T4 DNA ligase at concentrations up to 100 µM.

L67 is a DNA Ligase Inhibitor. L67 inhibited DNA ligases I and III. L67 is a simple competitive inhibitor with respect to nicked DNA. L67 inhibits DNA ligases I and III with IC₅₀ values of 10 μM and 10 μM.). L67 significantly increased the cytotoxicity of DNA-damaging.

科学研究应用

Anti-Allergic Activity

L67 has been studied for its potential anti-allergic effects. Research indicates that L67 can inhibit allergic inflammatory responses in bisphenol A-treated rat basophilic leukemia 2H3 (RBL-2H3) cells and mouse splenocytes . This suggests that L67 could be used to prevent allergy-related immune disorders, making it a promising candidate for further research in allergy treatments.

Probiotic Applications

The compound has been evaluated for its applicability as a probiotic in yogurt starter cultures . The presence of L67 in yogurt has been associated with the induction of IL-12 and IFN-γ production in cultured splenocytes, which are important for immune system regulation and could contribute to the health benefits of probiotic foods.

作用机制

- Unlike L82 (an uncompetitive inhibitor), L67 and L189 are competitive inhibitors with respect to nicked DNA .

Target of Action

Mode of Action

Result of Action

属性

IUPAC Name |

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPVFJQVOMODD-IFRROFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-4-methylanilino)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of L67 in cancer cells?

A1: L67 inhibits DNA ligase IIIα (LigIIIα), an enzyme involved in DNA repair. [] This leads to the disruption of mitochondrial DNA metabolism, triggering a caspase 1-dependent apoptotic pathway specifically in cancer cells. []

Q2: How does L67's effect on mitochondria differ between cancer and nonmalignant cells?

A2: While L67 targets mitochondria in both cell types, only cancer cells experience abnormal mitochondrial morphology, reduced mitochondrial DNA, and increased reactive oxygen species production, ultimately leading to nuclear DNA damage. [] Nonmalignant cells remain largely unaffected. []

Q3: What makes L67 a promising candidate for anticancer therapy?

A3: L67 selectively targets cancer cells over nonmalignant cells. [] It disrupts mitochondrial DNA metabolism, leading to a cascade of events culminating in cancer cell death through a caspase 1-dependent apoptotic pathway. []

Q4: Has L67 been tested in combination with other anticancer agents?

A4: Yes, research shows that L67 enhances the cytotoxic effects of DNA-damaging agents, particularly in cancer cells. [] It has been studied in combination with poly (ADP-ribose) polymerase inhibitors. []

Q5: How does L67 interact with DNA ligase I?

A5: L67 acts as an uncompetitive inhibitor of DNA ligase I, stabilizing the complex between the enzyme and nicked DNA. []

Q6: What is the effect of L67 on different human DNA ligases?

A6: Studies show varying specificities for different L67 analogs:* L82: Inhibits DNA ligase I. []* L67: Inhibits DNA ligases I and III. []* L189: Inhibits DNA ligases I, III, and IV. []

Q7: What are the cellular effects of L67 on DNA replication and repair?

A7: L67 has been shown to inhibit DNA replication, base excision repair, and nonhomologous end-joining in cell extract assays. []

Q8: What is L67 protein, and what is its source?

A8: L67 protein is an 18 kDa glycoprotein isolated from the bacterium Lactobacillus plantarum L67. [, , , , ]

Q9: How does L67 protein impact allergy-related inflammatory responses?

A9: L67 protein inhibits allergy-related inflammatory mediators in bisphenol A (BPA)-treated rat basophilic leukemia 2H3 (RBL-2H3) cells and primary cultured splenocytes. [, , ] It achieves this by suppressing the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs), as well as the activation of activator protein 1 (AP-1). [, ]

Q10: What is the role of L67 protein in modulating T helper cell differentiation and cytokine production?

A10: L67 protein appears to regulate the balance of T helper cell subsets. It suppresses the expression of GATA-binding protein 3 (GATA-3), a transcription factor crucial for T helper 2 (Th2) cell differentiation, while promoting the expression of T-bet, a transcription factor important for T helper 1 (Th1) cell differentiation. [] This, in turn, attenuates the production of Th2-linked cytokines, including interleukin-1β (IL-1β), IL-6, and IL-10, which are involved in allergic inflammation. [, , ]

Q11: Does L67 protein offer any protective effects against cadmium chloride toxicity?

A11: Yes, studies have shown that L67 protein protects RAW 264.7 cells (a macrophage cell line) from cadmium chloride-induced inflammation. [] It inhibits intracellular calcium mobilization and suppresses the activation of PKC-α, inducible nitric oxide synthase (iNOS), AP-1, and MAPKs, which are involved in the inflammatory response. []

Q12: Can L67 protein be incorporated into food products?

A12: Research suggests that Lactobacillus plantarum L67, the source of L67 protein, shows potential as a yogurt starter culture. [, , ] Evaluations of pH, bacterial enumeration, and sensory scores indicate its suitability for yogurt production. [, , ]

Q13: Does treatment with Zanthoxylum piperitum DC (ZPDC) glycoprotein affect the bioactivity of Lactobacillus plantarum L67?

A13: Yes, treating Lactobacillus plantarum L67 with ZPDC glycoprotein enhances its bioactivity. [] This treatment increases the strain's radical-scavenging activity against superoxide and hydroxyl radicals, as well as its anti-oxidative enzyme activities (superoxide dismutase, glutathione peroxidase, and catalase). [] Additionally, it promotes growth rate and β-galactosidase activity while reducing ATPase activity. []

Q14: What is the impact of ZPDC glycoprotein treatment on the protein profile of Lactobacillus plantarum L67?

A14: ZPDC glycoprotein treatment leads to subtle changes in the protein profile of Lactobacillus plantarum L67, notably increasing the amount of a 23 kDa protein. []

Q15: Can proteins isolated from heat-killed Lactobacillus plantarum L67 induce apoptosis in cancer cells?

A15: Yes, studies demonstrate that proteins with molecular weights of 12 kDa and 15 kDa isolated from heat-killed Lactobacillus plantarum L67 can induce apoptosis in HT-29 human colon adenocarcinoma cells. [] This apoptosis induction involves increased intracellular reactive oxygen species and calcium levels, along with the activation of apoptotic signaling pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

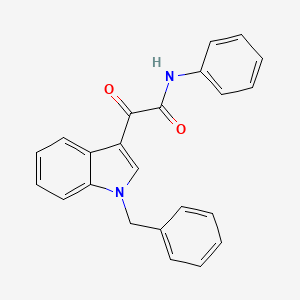

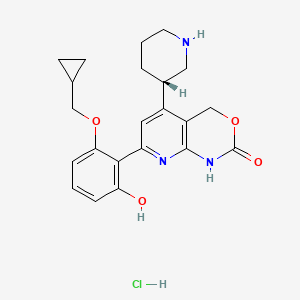

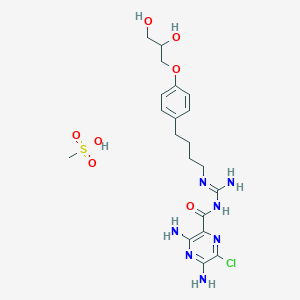

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)

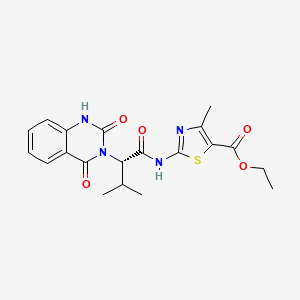

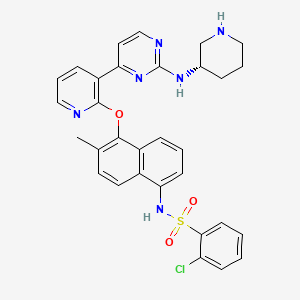

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

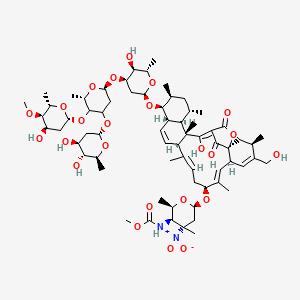

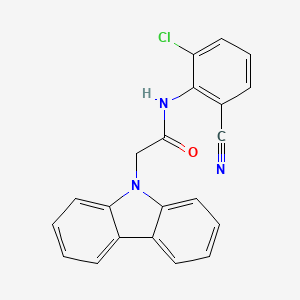

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)